molecular formula C7H9ClO2 B1232869 4-Pentene-2,3-diol, 5-chloro-3-ethynyl- CAS No. 74107-07-6

4-Pentene-2,3-diol, 5-chloro-3-ethynyl-

Cat. No.: B1232869
CAS No.: 74107-07-6
M. Wt: 160.6 g/mol
InChI Key: VWNLADQDJVSVJL-SNAWJCMRSA-N
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Description

4-Pentene-2,3-diol, 5-chloro-3-ethynyl- is a substituted diol featuring a pentene backbone with hydroxyl groups at positions 2 and 3, a chlorine atom at position 5, and an ethynyl (C≡CH) group at position 2.

Properties

CAS No.

74107-07-6

Molecular Formula

C7H9ClO2

Molecular Weight

160.6 g/mol

IUPAC Name

(E)-5-chloro-3-ethynylpent-4-ene-2,3-diol

InChI

InChI=1S/C7H9ClO2/c1-3-7(10,4-5-8)6(2)9/h1,4-6,9-10H,2H3/b5-4+

InChI Key

VWNLADQDJVSVJL-SNAWJCMRSA-N

SMILES

CC(C(C=CCl)(C#C)O)O

Isomeric SMILES

CC(C(/C=C/Cl)(C#C)O)O

Canonical SMILES

CC(C(C=CCl)(C#C)O)O

Origin of Product

United States

Comparison with Similar Compounds

4-Pentene-2,3-diol,5-(4-oxazolyl)- (CAS 169397-87-9)

  • Structural Differences: The oxazolyl substituent (a nitrogen-containing heterocycle) replaces the chloro-ethynyl group in the target compound. Molecular Formula: C₈H₁₁NO₃ (oxazolyl derivative) vs. estimated C₇H₉ClO₂ for 5-chloro-3-ethynyl- (assuming a pentene backbone with Cl and ethynyl groups).
  • Reactivity and Applications: The oxazolyl group may enhance biological activity (e.g., enzyme inhibition), as seen in melanoxadin (a related compound) . In contrast, the chloro-ethynyl groups in the target compound could favor synthetic applications, such as click chemistry or catalytic cross-coupling reactions.
  • Physicochemical Properties :
    • The oxazolyl derivative’s higher molecular weight (169.18 g/mol) and polarity suggest lower volatility compared to the chloro-ethynyl analog. The ethynyl group’s electron-withdrawing nature may increase the acidity of the hydroxyl groups, influencing solubility and reaction kinetics .

Butane-2,3-diol and Pentane-1,5-diol

  • Reaction Mechanisms: Butane-2,3-diol undergoes oxidation via Ru(III)/Ru(VI)-catalyzed pathways, forming carbocations or radicals depending on the catalyst . The ethynyl and chlorine substituents in 4-pentene-2,3-diol, 5-chloro-3-ethynyl- could alter this mechanism by stabilizing intermediates through resonance or steric effects.
  • Degradation Kinetics :
    • Studies on propane-1,3-diol derivatives (e.g., lignin model compounds) reveal that stereochemistry (erythro vs. threo) affects β-O-4 bond cleavage rates under alkaline conditions . If the target compound exhibits similar stereochemical features, its chloro and ethynyl groups could further modulate degradation rates by electronic or steric effects.

Aromadendrene-4,10-diol and Terpenoid Diols

  • Biological Relevance: Aromadendrene-4,10-diol, a terpenoid diol, was overproduced in transgenic plants and linked to stress responses . While the target compound lacks a terpenoid backbone, its diol functionality may confer analogous roles in hydrogen bonding or molecular recognition.
  • Functional Group Synergy: The ethynyl and chlorine substituents in 4-pentene-2,3-diol could mimic the bioactive properties of terpenoid diols (e.g., antimicrobial activity) but with distinct pharmacokinetics due to differences in hydrophobicity and metabolic stability .

Chlorinated Phenolic Compounds

  • Toxicity and Environmental Impact: Chlorinated phenols (e.g., 3-chloro-4-(2,3-dichlorophenoxy)benzenamine) are known for persistence and bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentene-2,3-diol, 5-chloro-3-ethynyl-
Reactant of Route 2
4-Pentene-2,3-diol, 5-chloro-3-ethynyl-

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